(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE is an organic compound that features a pyrazole ring substituted with a bromo and ethyl group, and an imidazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the imidazole ring: The imidazole ring can be introduced through a coupling reaction with a phenyl group.
Formation of the propenone linkage: The final step involves the formation of the propenone linkage through a condensation reaction, ensuring the (E)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE
- (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN4O |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrN4O/c1-2-22-11-15(18)16(20-22)7-8-17(23)13-3-5-14(6-4-13)21-10-9-19-12-21/h3-12H,2H2,1H3/b8-7+ |
InChI Key |
ISSHFFVIQCHCFF-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3)Br |
Origin of Product |
United States |
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